molecular formula C7H6ClN3 B1660505 Benzene, 1-azido-4-chloro-2-methyl- CAS No. 77721-46-1

Benzene, 1-azido-4-chloro-2-methyl-

Cat. No. B1660505
CAS RN: 77721-46-1
M. Wt: 167.59 g/mol
InChI Key: SUIVXOWPLXWGPB-UHFFFAOYSA-N
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Description

“Benzene, 1-azido-4-chloro-2-methyl-” is a chemical compound with the empirical formula C6H4ClN3 . It is a derivative of benzene, which is an aromatic hydrocarbon .


Synthesis Analysis

The synthesis of “Benzene, 1-azido-4-chloro-2-methyl-” or similar compounds often involves nucleophilic substitution reactions . For instance, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-azido-4-chloro-2-methyl-” can be represented by the InChI string InChI=1S/C6H4ClN3/c1-6-2-4-7 (5-3-6)9-10-8/h1-4H . This indicates that the compound has a benzene ring with azido, chloro, and methyl substituents.


Chemical Reactions Analysis

“Benzene, 1-azido-4-chloro-2-methyl-” or similar compounds can undergo various chemical reactions. For instance, benzene can undergo nucleophilic addition reactions, although it does so less readily than simple alkenes or dienes . Benzene adds hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts .

Mechanism of Action

The mechanism of action for the reactions of “Benzene, 1-azido-4-chloro-2-methyl-” or similar compounds often involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This two-step mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

properties

IUPAC Name

1-azido-4-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIVXOWPLXWGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467185
Record name Benzene, 1-azido-4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-azido-4-chloro-2-methyl-

CAS RN

77721-46-1
Record name Benzene, 1-azido-4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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